Proven Synthetic Precursor to a Potent, Selective AKR1C3 Inhibitor (AKR1C3-IN-14)
The target compound, as its free base (intermediate 9), is the immediate precursor to AKR1C3-IN-14 (compound 4). In the disclosed convergent synthesis, intermediate 9 is alkylated with 4‑chloromethyl‑7‑hydroxy‑8‑methylcoumarin to yield compound 4. Compound 4 inhibits AKR1C3 with an IC₅₀ of 0.122 μM and a competitive Kᵢ of 0.049 ± 0.007 μM, while showing only 6.38 % inhibition of AKR1C2 at 1 μM (Kᵢ = 6 ± 0.8 μM), a selectivity window of ≈ 122‑fold [1][2]. No alternative synthetic route to compound 4 has been reported that bypasses intermediate 9.
| Evidence Dimension | Role in synthesis of a validated biochemical tool compound |
|---|---|
| Target Compound Data | Intermediate 9 in the 4‑step convergent synthesis (78 % yield for the methylamino displacement step); essential for constructing AKR1C3-IN-14 |
| Comparator Or Baseline | Alternative precursors (e.g., direct alkylation of the des‑methylamino analog or use of chloroacetamide intermediates that lack the methylamino handle) would require additional synthetic steps or fail to generate the correct tertiary amine linker |
| Quantified Difference | The target compound provides the only published synthetic entry to AKR1C3-IN-14, a compound with AKR1C3 IC₅₀ = 0.122 μM and ≥ 122‑fold selectivity over AKR1C2 |
| Conditions | Convergent 4‑step synthesis (Pechmann condensation, chloroacetamide formation, methylamino displacement, alkylation); AKR1C3 enzymatic assay using NADPH cofactor; AKR1C2 counter‑screen |
Why This Matters
Procuring this intermediate is mandatory for any laboratory that intends to replicate or scale the synthesis of AKR1C3-IN-14 for prostate cancer or osteosarcoma research.
- [1] Pippione, A. C.; et al. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. ACS Med. Chem. Lett. 2024, 15 (8), 1269–1278. View Source
- [2] Pippione, A. C.; et al. Supplementary Information: Table S2, AKR1C3/C2 selectivity data; Figure S3, kinetic analysis. ACS Med. Chem. Lett. 2024. View Source
